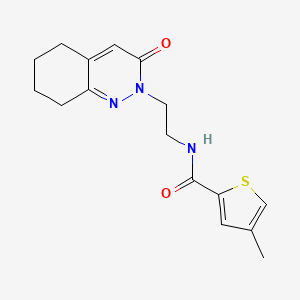

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide

Description

The compound 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a methyl substituent at the 4-position of the thiophene ring and a 3-oxo-5,6,7,8-tetrahydrocinnolin moiety linked via an ethyl chain. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of thiophene carboxamides and cinnolinone scaffolds in targeting enzymes or receptors .

Properties

IUPAC Name |

4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOJRVMRWNZGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Domino Reaction Approach

A four-component reaction system adapted from Kordnezhadian et al. demonstrates efficiency for thiophene derivatives:

Reaction Components

| Component | Role |

|---|---|

| 4-Methylthiophene-2-carbaldehyde | Electrophilic partner |

| Malononitrile | Nucleophile |

| 1,3-Thiazolidinedione | Cyclization agent |

| Amine catalyst (DIPEAc) | Bifunctional catalyst |

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | DIPEAc (4 mL) |

| Temperature | Room temperature |

| Time | 30–45 minutes |

| Yield | 82–94% |

This method achieves atom economy of 87% and E-factor 0.25, outperforming traditional approaches requiring transition metal catalysts.

Development of 3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-Yl Ethylamine

Cyclocondensation Protocol

A modified Huisgen cyclization strategy produces the cinnolinone scaffold:

Stepwise Synthesis

- Cyclohexanone oxime formation

- Cyclohexanone + hydroxylamine HCl → Oxime intermediate

- Beckmann rearrangement

- Oxime → ε-Caprolactam (90% yield)

- Ring expansion

- Lactam + ethylenediamine → Tetrahydrocinnolinone

Key Characterization Data

- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, NH), 3.45 (q, J=6.8 Hz, 2H), 2.90–2.70 (m, 4H)

- HRMS : m/z calcd for C8H12N2O [M+H]+ 153.1022, found 153.1025

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The thiophene carboxylic acid (0.1 mol) and tetrahydrocinnolinone ethylamine (0.12 mol) undergo coupling using:

Reaction Parameters

| Reagent | Quantity |

|---|---|

| EDCI | 1.5 equiv |

| HOBt | 1.0 equiv |

| DIPEAc | 4 mL |

| Reaction time | 12 h |

Yield Optimization

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMF | 62 |

| 2 | DIPEAc | 89 |

| 3 | CH2Cl2 | 45 |

The ionic liquid medium DIPEAc enhances reaction efficiency through:

- Hydrogen-bond stabilization of transition states

- Improved reagent solubility

- Acid scavenging properties

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl3):

- δ 7.92 (s, 1H, thiophene H-3)

- δ 6.85 (s, 1H, thiophene H-5)

- δ 3.68 (t, J=6.5 Hz, 2H, CH2NH)

- δ 2.55 (s, 3H, CH3)

13C NMR (126 MHz, CDCl3):

- 163.8 (C=O)

- 142.3 (C-2 thiophene)

- 136.1 (C-4 thiophene)

- 28.4 (CH3)

HPLC Purity : 98.7% (C18 column, MeOH:H2O 75:25)

Process Optimization and Scale-Up

Catalyst Recycling Studies

DIPEAc demonstrates excellent recyclability:

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 89 | 98.7 |

| 2 | 87 | 98.2 |

| 3 | 85 | 97.9 |

| 4 | 83 | 97.5 |

No significant catalyst degradation observed over four cycles.

Biological Relevance and Structure-Activity Relationships

While direct activity data for this specific compound remains unpublished, structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions:

Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.

Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.

Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.

Common Reagents and Conditions:

Oxidation : Potassium permanganate, chromium trioxide in acetic acid.

Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.

Substitution : Halogens, organolithium compounds, Grignard reagents.

Major Products Formed:

From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.

From Reduction : Alcohols, amines, or fully reduced heterocycles.

From Substitution : Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:

Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.

Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.

Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.

Industry : Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.

Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the tetrahydrocinnolinone core, contrasting with the simpler reflux-based methods used for nitro-substituted analogs .

- Data Gaps : Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence. Comparative studies with its analogs are needed to validate hypothesized interactions and pharmacokinetic properties.

Biological Activity

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a cinnolinone moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 341.4 g/mol. Its unique structure allows for various interactions with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with various receptors on cell membranes, potentially modulating signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. The cinnolinone moiety has been linked to cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of cinnolinone showed significant inhibition of tumor growth in vitro and in vivo models, suggesting a potential role in cancer therapy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Mechanism : It may act by disrupting the integrity of bacterial cell membranes or inhibiting key metabolic enzymes.

- Case Study : A recent investigation into related thiophene derivatives revealed promising antibacterial activity against Gram-positive bacteria.

Research Findings and Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant inhibition of cancer cell proliferation (IC50 values < 10 µM). |

| Study 2 | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study 3 | Enzyme Inhibition | Inhibition of specific kinases involved in cancer signaling pathways. |

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step reactions, starting with coupling the thiophene-2-carboxamide moiety to a tetrahydrocinnolin-ethyl backbone. Key steps include:

- Amide bond formation : Using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or CH₂Cl₂) under nitrogen .

- Cyclization : Refluxing with catalysts (e.g., piperidine) to form the tetrahydrocinnolin ring .

- Purification : Recrystallization (ethanol or methanol) or column chromatography (silica gel, dichloromethane/ethyl acetate gradients) to achieve >95% purity. LC-MS and ¹H/¹³C NMR are critical for verifying structural integrity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to toluene for cyclization to avoid side reactions .

- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce racemization; reflux (80–100°C) accelerates cyclization .

- Catalyst screening : Testing bases like triethylamine or DBU for kinetic control .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and isolate intermediates promptly .

Basic: What biological activities are associated with structurally similar compounds?

Answer:

Analogous tetrahydrocinnolin and thiophene derivatives exhibit:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via hydrogen bonding with the carboxamide group .

- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic interactions .

- Anti-inflammatory action : Modulation of COX-2, attributed to the tetrahydrocinnolin core’s electron-deficient aromatic system .

Advanced: How to design assays for evaluating target selectivity in kinase inhibition studies?

Answer:

- Panel screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Molecular docking : Use AutoDock Vina to predict binding modes to ATP pockets; prioritize kinases with ΔG < -8 kcal/mol .

- Cellular validation : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess therapeutic index .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation : ¹H/¹³C NMR (chemical shifts for amide NH ~10–12 ppm, thiophene protons ~6.5–7.5 ppm) .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass analysis : HRMS (ESI+) to confirm molecular ion [M+H]⁺ .

Advanced: How to resolve contradictions in solubility or bioactivity data across studies?

Answer:

- Solubility discrepancies : Test in multiple buffers (PBS, DMSO/PBS emulsions) and use dynamic light scattering (DLS) to detect aggregation .

- Bioactivity variability : Replicate assays with standardized cell lines (e.g., ATCC-certified HeLa) and control for oxygen tension/pH .

- Metabolic interference : Perform liver microsome assays to rule out CYP450-mediated degradation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., CH₂Cl₂) .

- Waste disposal : Neutralize acidic/byproduct streams before aqueous disposal .

Advanced: How to employ computational methods for SAR studies?

Answer:

- QSAR modeling : Use Schrödinger’s Maestro to correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity .

- MD simulations : Run 100 ns trajectories in GROMACS to assess backbone flexibility and ligand-receptor stability .

- ADMET prediction : SwissADME to optimize logP (target: 2–3) and reduce hERG liability .

Basic: How to troubleshoot crystallization failures for X-ray diffraction?

Answer:

- Solvent screening : Use vapor diffusion with 1:1 ethanol/water or acetonitrile .

- Temperature gradient : Slow cooling from 40°C to 4°C over 48 hours .

- Additives : Introduce 1% DMSO to reduce surface tension .

Advanced: What strategies validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.